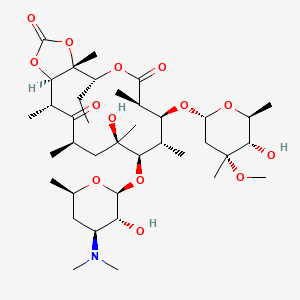

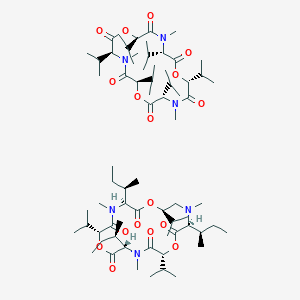

![molecular formula C18H28F3N2O6P B8055569 [(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-phosphonic acid mono(trifluoroacetate)](/img/structure/B8055569.png)

[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-phosphonic acid mono(trifluoroacetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

W146 (trifluoroacetate salt) is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It is known for its role in preventing ligand-induced receptor internalization and inhibiting the phosphorylation of ERK1 and Akt. The compound has a molecular formula of C16H27N2O4P • CF3COOH and a molecular weight of 456.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W146 (trifluoroacetate salt) involves the preparation of the phosphonic acid derivative followed by its conversion to the trifluoroacetate salt. The key steps include:

Formation of the phosphonic acid derivative: This involves the reaction of an amino acid derivative with a phosphonic acid reagent under controlled conditions.

Conversion to trifluoroacetate salt: The phosphonic acid derivative is then treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of W146 (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large-scale preparation of the amino acid derivative and phosphonic acid reagent.

Optimization of reaction conditions: Ensuring optimal temperature, pressure, and pH conditions for the reactions.

Purification and crystallization: The final product is purified through crystallization and other separation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

W146 (trifluoroacetate salt) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Various substitution reactions can occur, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds. These products are often characterized by their unique chemical and physical properties .

Scientific Research Applications

W146 (trifluoroacetate salt) has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study receptor-ligand interactions and receptor pharmacology.

Biology: Investigated for its role in modulating immune cell behavior and vascular permeability.

Medicine: Explored for potential therapeutic applications in conditions involving immune cell-mediated vascular injury.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

W146 (trifluoroacetate salt) acts as an orthosteric antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It binds to the receptor and prevents the physiological agonist sphingosine-1-phosphate from activating the receptor. This inhibition leads to a decrease in receptor internalization and downstream signaling pathways, such as the phosphorylation of ERK1 and Akt. The compound is linked to effects such as blood lymphopenia and lung edema in animal models .

Comparison with Similar Compounds

Similar Compounds

FTY720 (Fingolimod): Another sphingosine-1-phosphate receptor modulator with immunosuppressive properties.

JTE-013: A selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).

SEW2871: A selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1)

Uniqueness

W146 (trifluoroacetate salt) is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) over other receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of S1P1 in various biological processes and for developing targeted therapeutic strategies .

Properties

IUPAC Name |

[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCNCPWPLHFEX-XFULWGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N2O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

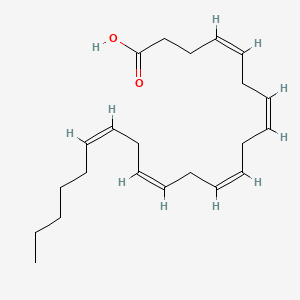

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[(di-2-propen-1-ylamino)methylene]-4a,5,6,6a,7,8,9,9a-octahydro-7,11-dihydroxy-4-(methoxymethyl)-4a,6a-dimethyl-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B8055488.png)

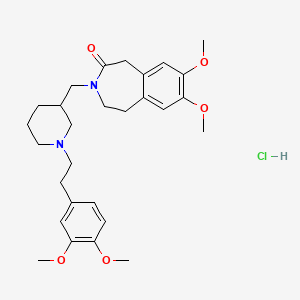

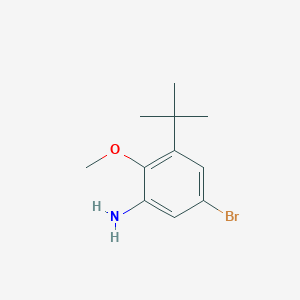

![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B8055494.png)

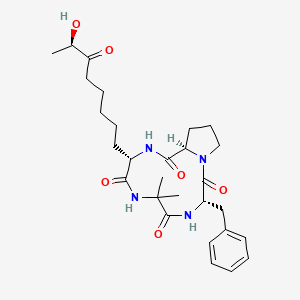

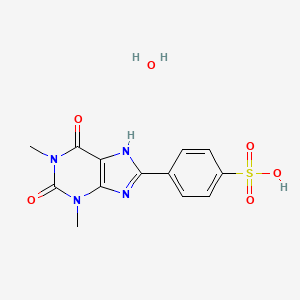

![disodium;[(1S,2R,3R,4R,5R,6R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate](/img/structure/B8055547.png)

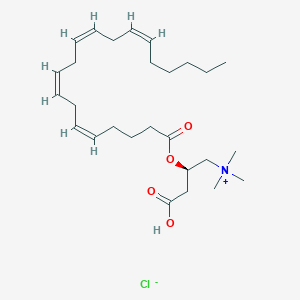

![disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate](/img/structure/B8055567.png)

![sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B8055573.png)

![(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8055600.png)